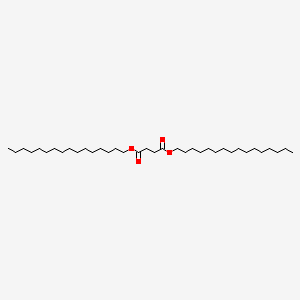

Dicetyl succinate

Description

Properties

CAS No. |

4219-53-8 |

|---|---|

Molecular Formula |

C36H70O4 |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

dihexadecyl butanedioate |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-39-35(37)31-32-36(38)40-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |

InChI Key |

LMBSJQLSUSUWQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dicetyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of dicetyl succinate (dihexadecyl butanedioate), a long-chain aliphatic diester. While specific experimental data for this compound is not extensively available in published literature, this document outlines the probable synthesis methodologies and expected characterization profiles based on established principles of organic chemistry and analysis of analogous long-chain esters.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed esterification of a carboxylic acid (succinic acid) with an alcohol (cetyl alcohol).[1][2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by removing water as it is formed or by using an excess of one of the reactants.[2][3]

Reaction Scheme

Experimental Protocol: Fischer Esterification

The following is a generalized protocol for the synthesis of this compound via Fischer esterification.

Materials:

-

Succinic acid

-

Cetyl alcohol (1-hexadecanol)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)[1][2]

-

Anhydrous toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and a molar excess of cetyl alcohol (e.g., 2.2 equivalents).

-

Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

-

Add a catalytic amount of a strong acid (e.g., 0.1-0.5 mol% of sulfuric acid or p-toluenesulfonic acid).[2]

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the pure this compound.

Physicochemical and Quantitative Data

The following table summarizes the known and estimated quantitative data for this compound.

| Property | Value | Reference/Note |

| Molecular Formula | C₃₆H₇₀O₄ | [4] |

| Molecular Weight | 566.9 g/mol | [4] |

| IUPAC Name | dihexadecyl butanedioate | [4] |

| Theoretical Yield | Dependent on limiting reagent | Calculated based on stoichiometry |

| Melting Point | Estimated to be in the range of 60-80 °C | Based on the melting points of similar long-chain wax esters.[5][6] |

| Appearance | Waxy solid at room temperature (expected) | Inferred from the properties of long-chain esters.[5] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of the ester.

-

δ ~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).[7][8][9]

-

δ ~2.60 ppm (singlet): Protons of the two equivalent methylene groups from the succinate backbone (-OOC-CH₂ -CH₂ -COO-).

-

δ ~1.60 ppm (quintet): Methylene protons beta to the ester oxygen (-O-CH₂-CH₂ -).

-

δ ~1.25 ppm (broad singlet): A large signal corresponding to the numerous methylene protons of the cetyl chains.

-

δ ~0.88 ppm (triplet): Protons of the terminal methyl groups of the cetyl chains (-CH₂-CH₃ ).[9]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl and aliphatic carbons.

-

δ ~172 ppm: Carbonyl carbon of the ester group (C =O).

-

δ ~65 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).

-

δ ~30-32 ppm: Methylene carbons of the succinate backbone and the cetyl chains.

-

δ ~22-29 ppm: Other methylene carbons of the cetyl chains.

-

δ ~14 ppm: Terminal methyl carbon of the cetyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference/Note |

| ~2920, ~2850 | C-H stretching (alkane) | Strong | |

| ~1735-1750 | C=O stretching (ester) | Strong | Characteristic for aliphatic esters.[10][11][12] |

| ~1465 | C-H bending (alkane) | Medium | |

| ~1300-1000 | C-O stretching (ester) | Strong | Two distinct bands are expected for the C-O bonds.[10][12] |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 566.9) may be observed, though it might be weak in electron ionization (EI) mass spectrometry for long-chain esters.[13]

-

Fragmentation: Common fragmentation patterns for long-chain diesters include cleavage at the ester linkage.[14][15] Expected fragments for this compound would result from the loss of one of the cetyl groups or the succinate moiety.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical flow of the characterization process for this compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. This compound | C36H70O4 | CID 3572854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. youtube.com [youtube.com]

- 14. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: Thermal Stability and Degradation Profile of Dicetyl Succinate

A comprehensive review of the available scientific literature reveals a significant gap in the publicly accessible data regarding the specific thermal stability and degradation profile of Dicetyl Succinate. While this long-chain diester of succinic acid and cetyl alcohol finds application in various industries, including cosmetics and materials science, detailed experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) remains largely unpublished in the sources accessed.

This guide, therefore, addresses the topic by outlining the expected thermal behavior of analogous chemical structures and detailing the standard methodologies employed for such analyses. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the thermal properties of this compound.

General Thermal Behavior of Long-Chain Aliphatic Esters

This compound, being a high molecular weight aliphatic ester, is anticipated to exhibit relatively high thermal stability. The degradation of such esters typically proceeds through a multi-step process initiated by the cleavage of the ester bond. The likely degradation pathway would involve the initial formation of succinic anhydride and cetyl alcohol, or the elimination of a cetene molecule and the formation of a carboxylic acid group. At higher temperatures, further decomposition of these initial products would occur, leading to the formation of smaller volatile molecules.

Factors influencing the thermal stability of long-chain esters include:

-

Chain Length: Longer alkyl chains generally increase the boiling point and can influence the degradation mechanism.

-

Presence of Unsaturation: Double or triple bonds in the alkyl chains can lower the thermal stability.

-

Branching: Branched alkyl chains can also affect the degradation pathway and stability.

-

Atmosphere: The presence of oxygen will typically lead to oxidative degradation at lower temperatures compared to an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability and degradation profile of this compound, the following standard experimental techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is loaded into the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

The analysis is conducted under a controlled atmosphere, typically nitrogen for pyrolysis studies or air for oxidative degradation studies, with a constant flow rate (e.g., 20-50 mL/min).

-

The instrument continuously records the sample's mass as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and any other phase transitions of the material.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, for example, heating from room temperature to a point above its expected melting point at a constant rate (e.g., 5-10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

Data Presentation

While no specific quantitative data for this compound was found, the results from the aforementioned experiments would typically be summarized in tables for clear comparison.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) | Atmosphere |

| Onset Decomposition Temperature (Tonset) | - | Nitrogen |

| Temperature at 5% Weight Loss (T5%) | - | Nitrogen |

| Temperature at 10% Weight Loss (T10%) | - | Nitrogen |

| Peak Degradation Temperature (Tpeak) | - | Nitrogen |

| Residual Mass at 600 °C (%) | - | Nitrogen |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value |

| Melting Point (Tm) | - |

| Heat of Fusion (ΔHf) | - |

| Crystallization Temperature (Tc) | - |

| Heat of Crystallization (ΔHc) | - |

Visualization of Experimental Workflow

The logical flow of a thermal analysis study can be represented as follows:

Caption: Workflow for the thermal analysis of this compound.

Postulated Degradation Pathway

Based on the general chemistry of ester pyrolysis, a simplified potential degradation pathway for this compound is proposed below. This would require experimental validation, for instance, by analyzing the evolved gases from a TGA experiment using mass spectrometry (TGA-MS).

Caption: Postulated initial degradation pathways for this compound.

An In-depth Technical Guide to the Anticipated Crystal Structure and Polymorphism of Dicetyl Succinate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, no experimental crystal structure for dicetyl succinate has been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available. Similarly, specific studies on the polymorphism of this compound are not present in the peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the known principles of crystallography and solid-state chemistry of analogous long-chain esters and aliphatic compounds. The experimental protocols described are predictive and intended to serve as a foundational methodology for future research in this area.

Introduction

This compound (dihexadecyl butanedioate) is a diester of succinic acid and cetyl alcohol. Its molecular structure, characterized by a polar core and two long, nonpolar alkyl chains, suggests its potential utility in various applications, including as a lipid-based drug delivery excipient, a phase-change material, or a texturizing agent in cosmetics and pharmaceuticals. The solid-state properties of such a material, governed by its crystal structure and polymorphic behavior, are critical to its performance, stability, and processability.

This technical guide consolidates the theoretical and practical considerations for investigating the crystal structure and polymorphism of this compound. It draws upon data from structurally related long-chain esters and wax esters to predict the likely crystallographic characteristics and provides detailed experimental workflows for their empirical determination.

Predicted Crystallographic and Thermal Properties

The crystallographic and thermal properties of long-chain aliphatic esters are predominantly influenced by the packing of their alkyl chains. Van der Waals interactions are the primary drivers of the crystal lattice formation.

Based on analogous long-chain esters, this compound is expected to crystallize in a layered structure. The molecules are likely to align in a parallel fashion, with the long cetyl chains dictating the packing arrangement. The crystal system is anticipated to be monoclinic or orthorhombic, which are common for such aliphatic compounds.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Long-Chain Esters

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common packing for long-chain aliphatic compounds. |

| Space Group | P2₁/c, P2₁2₁2₁ | Frequently observed for similar esters. |

| Molecular Conformation | Extended (trans) alkyl chains | Energetically favorable conformation for crystallization. |

| Packing Motif | Layered structure | Segregation of polar ester groups and nonpolar alkyl chains. |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in long-chain molecules due to the various possible packing arrangements of the alkyl chains. Different polymorphs of this compound would exhibit distinct physical properties, including melting point, solubility, and stability. The formation of a particular polymorph is often dependent on kinetic and thermodynamic factors during crystallization.

Table 2: Hypothetical Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Thermodynamic Relationship |

| Form I | Higher Tm | Higher ΔHfus | Thermodynamically stable form |

| Form II | Lower Tm | Lower ΔHfus | Metastable form |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound and its potential polymorphs.

A common method for the synthesis of esters is the Fischer-Speier esterification.

Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1.0 eq), cetyl alcohol (2.2 eq), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture thereof).

Protocol for Polymorph Screening:

-

Solvent-based Crystallization: Dissolve the purified this compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at an elevated temperature to create a saturated solution. Allow the solutions to cool at different rates (slow cooling, crash cooling) to induce crystallization.

-

Melt Crystallization: Heat the solid this compound above its melting point and then cool it at controlled rates.

-

Slurry Conversion: Stir a suspension of the crystalline solid in a solvent at a constant temperature for an extended period to facilitate the conversion to the most stable polymorphic form.

a) X-ray Powder Diffraction (XRPD):

-

Purpose: To identify the crystalline phases present and to distinguish between different polymorphs.

-

Method: A small amount of the crystalline powder is packed into a sample holder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorph will have a unique diffraction pattern.

b) Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point, enthalpy of fusion, and to detect any solid-state phase transitions.

-

Method: A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan. Endothermic events (like melting) and exothermic events (like crystallization) are recorded.

c) Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify differences in the molecular environment and intermolecular interactions (e.g., hydrogen bonding) between polymorphs.

-

Method: The sample is analyzed as a solid (e.g., using an attenuated total reflectance (ATR) accessory). The infrared spectrum will show characteristic absorption bands for the functional groups present. Shifts in the positions and shapes of these bands can indicate different polymorphic forms.

Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Experimental workflow for polymorphism investigation.

Spectroscopic Analysis of Dicetyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Dicetyl succinate, a long-chain diester. Due to the limited availability of experimental spectroscopic data for this compound, this guide leverages high-fidelity computational prediction tools to provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines detailed experimental protocols for the acquisition of these spectra, intended to guide researchers in their laboratory work.

Predicted Spectroscopic Data of this compound

The following sections present the predicted spectroscopic data for this compound (CAS No: 4219-53-8, Molecular Formula: C₃₆H₇₀O₄, Molecular Weight: 566.94 g/mol ). The data has been generated using validated computational models to provide a reliable reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in its long aliphatic chains and the succinate backbone.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 4H | -O-CH₂ - (Ester) |

| ~2.60 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |

| ~1.60 | Quintet | 4H | -O-CH₂-CH₂ - |

| ~1.25 | Multiplet | 52H | -(CH₂ )₁₃- |

| ~0.88 | Triplet | 6H | -CH₃ |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~172.5 | C =O (Ester Carbonyl) |

| ~65.0 | -O-C H₂- (Ester) |

| ~31.9 | -(C H₂)₁₃- (Methylene carbons in the chain) |

| ~29.7 | -CO-C H₂-C H₂-CO- |

| ~29.4 | -(C H₂)₁₃- |

| ~29.1 | -(C H₂)₁₃- |

| ~28.7 | -O-CH₂-C H₂- |

| ~25.9 | -(C H₂)₁₃- |

| ~22.7 | -(C H₂)₁₃- |

| ~14.1 | -C H₃ |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is dominated by absorptions characteristic of a long-chain aliphatic ester.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (alkane, asymmetric) |

| ~2850 | Strong | C-H stretch (alkane, symmetric) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (methylene scissoring) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound under electrospray ionization (ESI) conditions is expected to show the protonated molecule as the base peak.

| Predicted m/z | Relative Abundance (%) | Assignment |

| 567.53 | 100 | [M+H]⁺ (Protonated Molecule) |

| 589.51 | 30 | [M+Na]⁺ (Sodium Adduct) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the analysis of solid this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more (adjust for signal-to-noise).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the solid sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label the major absorption peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and chloroform.

-

From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL by diluting with the same solvent system. The final solvent should be compatible with ESI-MS (e.g., high proportion of methanol or acetonitrile).

-

-

Instrument Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.

-

Drying Gas Temperature: 200 - 300 °C.

-

Mass Range: m/z 100 - 1000.

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum.

-

If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ and applying a suitable collision energy.

-

-

Data Processing:

-

Analyze the full scan spectrum to identify the protonated molecule and other adducts.

-

If MS/MS was performed, analyze the product ion spectrum to identify characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural relationships of this compound to its predicted spectra.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound structure with its predicted spectra.

A Comprehensive Technical Review of Long-Chain Dialkyl Succinates for Pharmaceutical and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of long-chain dialkyl succinates, focusing on their synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical and biomedical fields. This document details experimental protocols for their preparation and purification, presents key quantitative data in structured tables for comparative analysis, and visualizes experimental workflows for enhanced clarity.

Introduction to Long-Chain Dialkyl Succinates

Long-chain dialkyl succinates are esters of succinic acid with long-chain alcohols. These compounds have garnered significant interest in recent years owing to their favorable physicochemical properties, including high boiling points, low volatility, and excellent emollient and plasticizing characteristics.[1][2] Their biocompatibility and biodegradability make them attractive alternatives to traditional plasticizers, such as phthalates, in pharmaceutical formulations.[3][4] Furthermore, their unique properties are being explored for advanced applications in drug delivery systems.[5][6]

Synthesis of Long-Chain Dialkyl Succinates

The primary methods for synthesizing long-chain dialkyl succinates are Fischer esterification and transesterification. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.

Fischer Esterification

Fischer esterification involves the direct reaction of succinic acid with a long-chain alcohol in the presence of an acid catalyst.[7][8] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the formation of the ester.[7]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and a long-chain alcohol (e.g., 1-octanol, 1-dodecanol) in a suitable molar ratio (typically a 1:2 to 1:4 excess of the alcohol).[3]

-

Solvent and Catalyst: Add an appropriate solvent, such as toluene, to facilitate azeotropic removal of water. Introduce a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[7][9]

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The crude long-chain dialkyl succinate can be further purified by vacuum distillation or column chromatography to achieve high purity.[10]

Transesterification

Transesterification is an alternative route that involves the reaction of a short-chain dialkyl succinate (e.g., dimethyl succinate or diethyl succinate) with a long-chain alcohol in the presence of a catalyst.[11][12] This method can be advantageous when the long-chain alcohol is more readily available or when milder reaction conditions are preferred.

-

Reactants and Catalyst: Charge a reaction vessel with dimethyl succinate and the desired long-chain alcohol. A variety of catalysts can be employed, including alkali metal alkoxides (e.g., sodium methoxide), mineral acids, or enzymes (e.g., lipases).[11][13]

-

Reaction Conditions: Heat the mixture, typically under an inert atmosphere (e.g., nitrogen). The reaction temperature and time will vary depending on the catalyst used. For instance, with sodium methoxide, the reaction can proceed at temperatures ranging from ambient to 100°C.[11] The removal of the lower-boiling alcohol (methanol in this case) by distillation or under vacuum drives the reaction to completion.[11]

-

Catalyst Neutralization and Removal: After the reaction, if an acid or base catalyst is used, it must be neutralized. The resulting salt is typically removed by filtration or washing.

-

Purification: The excess long-chain alcohol and any remaining short-chain dialkyl succinate are removed by vacuum distillation. The final product is then purified by fractional distillation under high vacuum to obtain the desired long-chain dialkyl succinate.

Data Presentation: Synthesis and Physicochemical Properties

The following tables summarize key quantitative data for the synthesis and properties of various dialkyl succinates.

Table 1: Synthesis of Dialkyl Succinates - Reaction Parameters and Yields

| Dialkyl Succinate | Synthesis Method | Alcohol | Catalyst | Temp (°C) | Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |

| Diethyl Succinate | Fischer Esterification | Ethanol | Sulfuric Acid | Reflux | 2 | 1:excess | 95 | [9] |

| Dibutyl Succinate | Esterification | Butan-1-ol | Ionic Liquid | 70-80 | 4 | 1:4 | >99 | [3] |

| Di(2-ethylhexyl) Succinate | Esterification | 2-ethylhexan-1-ol | Ionic Liquid | 70-80 | 4 | 1:4 | >99 | [3] |

| Mixed Dialkyl Succinates | Transesterification | Ethanol | Sodium Methylate | 25 | 0.5 | 1:3 (DMS:EtOH) | - | [11] |

Table 2: Physicochemical Properties of Selected Dialkyl Succinates

| Property | Dimethyl Succinate | Diethyl Succinate | Di(2-ethylhexyl) Succinate |

| CAS Number | 106-65-0[14] | 123-25-1[15] | 2915-57-3[1] |

| Molecular Formula | C₆H₁₀O₄[14] | C₈H₁₄O₄[15] | C₂₀H₃₈O₄[1] |

| Molecular Weight ( g/mol ) | 146.14[14] | 174.20[15] | - |

| Boiling Point (°C) | 200 | 218[15] | - |

| Melting Point (°C) | 18-19 | -21[15] | - |

| Density (g/cm³) | 1.117 at 20°C | 1.04 at 20°C[15] | - |

| Water Solubility | Slightly soluble[14] | 5547 mg/L[15] | - |

| Log Kₒw | 0.35[14] | 1.39[15] | - |

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows.

Caption: Workflow for Fischer Esterification.

Caption: Workflow for Transesterification.

Applications in Pharmaceutical and Biomedical Fields

Long-chain dialkyl succinates are versatile excipients with a growing number of applications in the pharmaceutical and cosmetic industries.

Plasticizers in Pharmaceutical Formulations

Dialkyl succinates, particularly those with longer alkyl chains, are effective plasticizers.[4] They can be incorporated into polymeric film coatings for solid dosage forms to improve flexibility and prevent cracking.[16] Their lower toxicity profile makes them a safer alternative to traditional phthalate plasticizers.[3] The plasticizing effect is attributed to their ability to reduce the glass transition temperature (Tg) of polymers, thereby increasing their workability and mechanical strength.[16]

Emollients in Topical Formulations

In cosmetics and topical pharmaceutical preparations, long-chain dialkyl succinates function as emollients, providing a smooth and soft feel to the skin.[1][2] Their non-greasy nature and good spreadability make them ideal for use in creams, lotions, and other skincare products.[1] They form a protective barrier on the skin, reducing moisture loss and enhancing skin hydration.[2]

Drug Delivery Systems

The unique physicochemical properties of long-chain dialkyl succinates make them promising candidates for the development of novel drug delivery systems.[5][6] Their ability to act as a solvent for poorly water-soluble drugs can enhance drug loading and bioavailability.[1] For instance, α-Tocopheryl succinate, a succinic acid ester, has been shown to form nanoparticles that can act as a drug delivery system with inherent antitumor activity.[5] Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is another succinate derivative widely used in amorphous solid dispersions to improve the solubility and bioavailability of poorly soluble drugs.[17]

Conclusion

Long-chain dialkyl succinates represent a valuable class of compounds for the pharmaceutical and biomedical industries. Their synthesis via established methods like Fischer esterification and transesterification is efficient and scalable. The versatility of these compounds as safe and effective plasticizers, emollients, and potential components of advanced drug delivery systems positions them as key excipients for future pharmaceutical development. Further research into their biocompatibility and specific interactions with active pharmaceutical ingredients will undoubtedly expand their application in innovative therapeutic products.

References

- 1. specialchem.com [specialchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. impactfactor.org [impactfactor.org]

- 11. EP0536083A1 - Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterephthalate esters - Google Patents [patents.google.com]

- 12. CN103804190A - Synthetic method of succinic acid di-tert alkyl ester - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. crpsonline.com [crpsonline.com]

- 17. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicetyl Succinate: A Comprehensive Technical Guide to its Potential Applications in Materials Science

Authored for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Dicetyl succinate (dihexadecyl succinate), a long-chain aliphatic ester, is an emerging material with significant potential across various sectors of materials science. Derived from the esterification of succinic acid and cetyl alcohol, this compound's unique properties, primarily attributable to its long alkyl chains, position it as a promising candidate for applications ranging from phase change materials (PCMs) for thermal energy storage to biocompatible excipients in drug delivery systems. This technical guide provides an in-depth analysis of the core characteristics of this compound, including its synthesis, physicochemical properties, and potential applications. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further research and development in this area.

Introduction

The growing demand for sustainable and high-performance materials has spurred research into novel compounds with tailored functionalities. Aliphatic esters, particularly those derived from bio-based dicarboxylic acids like succinic acid, are at the forefront of this exploration. This compound (C36H70O4) is a symmetrical diester characterized by a central succinate moiety flanked by two C16 alkyl chains. This structure imparts a waxy, solid nature at room temperature, distinguishing it from its shorter-chain liquid analogs like diethyl succinate.

The primary areas of interest for this compound and its long-chain homologs lie in their potential as:

-

Phase Change Materials (PCMs): Their ability to absorb and release large amounts of latent heat during solid-liquid phase transitions makes them ideal for thermal energy storage applications.

-

Structuring and Gelling Agents: In cosmetics and pharmaceutical formulations, the long alkyl chains can provide structure and viscosity, acting as a wax or solid emollient.

-

Biomedical Materials: The biocompatibility of aliphatic polyesters suggests that this compound could be a candidate for use in drug delivery systems, particularly for controlled release applications.

This guide will delve into the technical details underpinning these potential applications, providing researchers with the foundational knowledge required to explore the utility of this compound in their respective fields.

Physicochemical and Thermal Properties

While direct experimental data for this compound is not extensively available in published literature, its properties can be reliably interpolated from studies on its close homologs, ditetradecyl succinate (DTS, C14 alkyl chains) and dioctadecyl succinate (DOS, C18 alkyl chains)[1]. The following tables summarize the key properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value (Estimated/Known) | Source |

| IUPAC Name | Dihexadecyl butanedioate | PubChem |

| Synonyms | This compound, Dihexadecyl ester of succinic acid | PubChem |

| CAS Number | 4219-53-8 | PubChem |

| Molecular Formula | C36H70O4 | PubChem |

| Molecular Weight | 566.9 g/mol | PubChem |

| Appearance | White, waxy solid | Inferred |

Table 2: Thermal Properties of Long-Chain Dialkyl Succinates as Phase Change Materials

The data for Ditetradecyl Succinate (DTS) and Dioctadecyl Succinate (DOS) are from experimental studies, which form the basis for the estimated values for this compound (DCS).[1]

| Parameter | Ditetradecyl Succinate (DTS) | This compound (DCS) (Estimated) | Dioctadecyl Succinate (DOS) |

| Melting Temp. (Heating) | 46-47 °C | ~55-57 °C | 63-64 °C |

| Freezing Temp. (Cooling) | 46-47 °C | ~54-56 °C | 63-64 °C |

| Latent Heat (Melting) | 202.4 J/g | ~198-200 J/g | 194.9 J/g |

| Latent Heat (Freezing) | 197.5 J/g | ~195-197 J/g | 191.7 J/g |

The trend suggests that as the alkyl chain length increases, the phase transition temperature also increases, while the latent heat of fusion shows a slight decrease. This makes this compound a promising candidate for low-to-mid temperature thermal energy storage applications.

Synthesis and Characterization

The primary route for synthesizing this compound is through the direct esterification of succinic acid with cetyl alcohol (1-hexadecanol).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar long-chain dialkyl succinates.[1]

Materials:

-

Succinic acid (1.0 mol)

-

Cetyl alcohol (1-hexadecanol) (2.2 mol, 10% molar excess)

-

Nitrogen gas supply

-

Vacuum pump

Apparatus:

-

Three-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Thermometer

-

Vacuum distillation setup

Procedure:

-

Combine succinic acid and a 10% molar excess of cetyl alcohol in the three-necked round-bottom flask equipped with a magnetic stirrer.

-

Heat the mixture to 150-160°C under a gentle stream of nitrogen to melt the reactants and facilitate mixing.

-

Once the mixture is homogenous, apply a vacuum (approx. 200-300 Pa) to remove the water produced during the esterification reaction, driving the equilibrium towards the product.

-

Maintain the reaction at this temperature and pressure for 6-8 hours with continuous stirring. The reaction progress can be monitored by measuring the amount of water collected.

-

After the reaction is complete (i.e., water evolution ceases), the excess cetyl alcohol can be removed via vacuum distillation.

-

The remaining product is the crude this compound. It can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

-

The purified product should be dried in a vacuum oven at a temperature below its melting point.

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the ester linkage. Expected characteristic peaks include a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations around 1170 cm⁻¹. The absence of a broad O-H peak from the carboxylic acid (around 3000 cm⁻¹) indicates a complete reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. For ¹H NMR, characteristic signals would include a triplet for the terminal methyl groups of the cetyl chains, a singlet for the succinate methylene protons, and a triplet for the methylene groups adjacent to the ester oxygen.

-

Differential Scanning Calorimetry (DSC): To determine the melting and freezing temperatures and the latent heat of fusion, which are critical for its application as a PCM.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the material.

Potential Applications in Materials Science

Phase Change Materials (PCMs) for Thermal Energy Storage

Organic solid-liquid PCMs like this compound offer several advantages, including high latent heat storage capacity, congruent melting and freezing, chemical stability, and low cost. With an estimated melting temperature in the range of 55-57°C, this compound is suitable for applications such as:

-

Solar water heating systems

-

Waste heat recovery

-

Thermal management of electronics

-

Smart textiles for body temperature regulation

-

Building materials for passive heating and cooling

The development workflow for a new PCM like this compound involves synthesis, characterization, and performance testing.

Polymers and Plasticizers

While this compound itself is not a polymer, its precursor, succinic acid, is a key monomer in the production of biodegradable polyesters like poly(butylene succinate) (PBS). Research into PBS has shown its great potential in biomedical applications, including drug delivery systems and tissue engineering scaffolds, due to its biocompatibility and biodegradability.[2][3]

Shorter-chain dialkyl succinates are known to act as effective plasticizers for polymers like PVC.[4][5][6] this compound, being a solid, would not act as a traditional plasticizer but could be explored as a bio-based processing aid or a solid-state plasticizer in specific polymer blends, potentially modifying crystallinity and mechanical properties.

Lubricants and Emollients

Long-chain esters are widely used as emollients and structuring agents in the cosmetics and personal care industry.[7][8][9] this compound's waxy nature could make it a valuable component in formulations such as creams, lotions, and balms, where it can provide viscosity, improve texture, and form an occlusive barrier on the skin to reduce moisture loss. Its high molecular weight would likely result in low skin penetration, making it a safe topical ingredient. In industrial applications, long-chain esters are also investigated as lubricant base oils and additives due to their good thermal stability and lubricity.

Biomedical Applications and Drug Delivery

The biocompatibility of aliphatic esters is a well-established principle in materials science for biomedical applications.[7][10][11] The succinate moiety itself is a natural metabolite, and cetyl alcohol is a fatty alcohol with a good safety profile. This suggests that this compound would likely exhibit good biocompatibility.

Its potential in drug delivery could be realized in several ways:

-

Solid Lipid Nanoparticles (SLNs): As a solid lipid, it could be used to formulate SLNs for the encapsulation and controlled release of therapeutic agents.

-

Matrix for Topical or Implantable Systems: Its solid, biodegradable nature could be utilized to create a matrix for the sustained release of drugs in topical formulations or implantable devices. The release mechanism would likely be a combination of diffusion and surface erosion as the ester bonds slowly hydrolyze.

The following diagram illustrates a hypothetical pathway for the use of this compound in a drug delivery context.

Conclusion and Future Outlook

This compound represents a versatile and promising material with a wide range of potential applications in materials science. Its predicted properties, based on closely related long-chain dialkyl succinates, make it a strong candidate for development as a phase change material for thermal energy storage. Furthermore, its chemical nature suggests utility as a bio-based wax, emollient, or structuring agent in cosmetic and industrial formulations. The biocompatibility inherent to aliphatic esters also opens up exciting possibilities for its use in biomedical applications, particularly in the field of controlled drug delivery.

Further research is required to fully characterize the material properties of pure this compound and to validate its performance in these proposed applications. Experimental determination of its thermal properties, mechanical characteristics, and degradation kinetics will be crucial next steps. As the demand for sustainable, functional, and biocompatible materials continues to grow, this compound stands out as a compound worthy of significant scientific investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocompatibility and degradation of aliphatic segmented poly(ester amide)s: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. roquette.com [roquette.com]

- 7. plasticsengineering.org [plasticsengineering.org]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dicetyl Succinate as a Phase Change Material for Thermal Energy Storage

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them ideal for thermal energy storage applications. Dicetyl succinate, a long-chain fatty acid ester, is a promising organic PCM due to its expected high latent heat of fusion, chemical stability, and non-corrosive nature. As a bio-based material, it also presents an environmentally friendly option for thermal energy management.

These application notes provide a comprehensive overview of the use of this compound as a PCM. They include its synthesis, thermophysical properties, and detailed protocols for its characterization. While direct experimental data for this compound is not extensively available in the public domain, data from chemically similar long-chain dialkyl succinates, such as ditetradecyl succinate (DTS) and dioctadecyl succinate (DOS), are used as a proxy to estimate its properties.

Thermophysical Properties

The thermophysical properties of this compound are critical for its application as a PCM. The following table summarizes the expected properties, with data for DTS and DOS provided for comparison. It is anticipated that the properties of this compound (dihexadecyl succinate) will fall between those of DTS (di-C14) and DOS (di-C18).

| Property | Ditetradecyl Succinate (DTS) | Dioctadecyl Succinate (DOS) | Expected Range for this compound |

| Melting Temperature (°C) | 46-47 | 63-64 | 50 - 60 |

| Latent Heat of Fusion (J/g) | 197.5 - 202.4 | 191.7 - 194.9 | 190 - 200 |

| Thermal Conductivity (W/m·K) | ~0.2 (typical for organic PCMs)[1][2] | ~0.2 (typical for organic PCMs)[1][2] | ~0.2 |

| Thermal Stability | Stable after 1000 cycles | Stable after 1000 cycles | Expected to be stable |

Applications in Thermal Energy Storage

This compound's expected melting temperature range makes it suitable for a variety of low-to-medium temperature thermal energy storage applications, including:

-

Building Temperature Regulation: Incorporation into building materials (walls, floors, ceilings) to absorb excess heat during the day and release it at night, reducing heating and cooling loads.

-

Solar Energy Storage: Storing thermal energy collected from solar panels for later use in water heating or space heating.

-

Waste Heat Recovery: Capturing and storing waste heat from industrial processes for later utilization.

-

Thermal Management of Electronics: Maintaining optimal operating temperatures for electronic components by absorbing excess heat.

-

Controlled Drug Delivery: Potential for use in applications where precise temperature control is necessary for the stability and release of therapeutic agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to characterize this compound as a PCM.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification of succinic acid and cetyl alcohol.

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

Succinic acid

-

Cetyl alcohol (1-hexadecanol)

-

Ethanol (for recrystallization)

-

Vacuum pump

-

Reaction flask with a stirrer

-

Heating mantle

-

Condenser

Procedure:

-

Combine succinic acid and a molar excess of cetyl alcohol in a reaction flask.

-

Heat the mixture under vacuum with constant stirring. The reaction is driven to completion by the removal of water, a byproduct of the esterification.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the carboxylic acid peak.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

-

Filter the purified crystals and dry them under vacuum.

-

Characterize the final product using techniques like ¹H NMR and FTIR to confirm its structure and purity.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the melting temperature and latent heat of fusion of the synthesized this compound.

Workflow Diagram:

Caption: DSC Analysis Workflow.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample to a temperature significantly above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.

-

Cool the sample to a temperature below its expected crystallization point (e.g., 20°C) at the same controlled rate.

-

Heat the sample again through its melting transition at the same controlled rate.

-

Analyze the resulting DSC curve to determine the onset and peak melting temperatures and integrate the area under the melting peak to calculate the latent heat of fusion.

Protocol 3: Thermal Conductivity Measurement

The thermal conductivity of this compound can be measured using various techniques, such as the transient plane source (TPS) or laser flash method.

Logical Relationship Diagram:

Caption: Enhancing Thermal Conductivity.

Procedure (General Steps):

-

Prepare a sample of this compound of a defined geometry (e.g., a solid disc).

-

Place the sample in the thermal conductivity measurement apparatus.

-

Apply a heat pulse to one side of the sample and monitor the temperature rise on the opposite side.

-

The thermal diffusivity is calculated from the temperature rise curve.

-

The thermal conductivity (λ) is then determined using the equation: λ = α · ρ · Cₚ, where α is the thermal diffusivity, ρ is the density, and Cₚ is the specific heat capacity (which can also be determined by DSC).

Protocol 4: Thermal Cycling Stability Test

This test evaluates the long-term performance and stability of the PCM after repeated melting and freezing cycles.[3]

Workflow Diagram:

Caption: Thermal Cycling Stability Test.

Procedure:

-

Perform initial characterization of the this compound sample using DSC and FTIR to establish baseline properties.

-

Subject the sample to a large number of accelerated melting and freezing cycles (e.g., 1000 cycles) in a thermal cycler or a temperature-controlled bath.[3] The temperature range should encompass the complete phase transition of the material.

-

After the thermal cycling, re-characterize the sample using DSC and FTIR.[3]

-

Compare the pre- and post-cycling data to assess any degradation in the melting temperature, latent heat of fusion, or chemical structure. A stable PCM will show minimal changes in its properties.[4]

Conclusion

This compound holds significant promise as a bio-based phase change material for thermal energy storage applications. Its expected high latent heat of fusion and suitable melting temperature make it a candidate for further investigation. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive characterization of this compound, enabling researchers to validate its performance and explore its potential in various thermal management technologies. The use of data from similar long-chain esters provides a strong basis for predicting its favorable properties.

References

- 1. Thermal Conductivity Enhancement of Phase Change Materials for Low-Temperature Thermal Energy Storage Applications [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions [mdpi.com]

- 4. The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dicetyl Succinate in Biodegradable Polymer Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dicetyl succinate as a biodegradable plasticizer in the formulation of biodegradable polymers such as polylactic acid (PLA), polycaprolactone (PCL), and polyhydroxyalkanoates (PHAs), including poly(3-hydroxybutyrate) (PHB).

Introduction to this compound as a Green Plasticizer

This compound (dihexadecyl butanedioate) is a long-chain ester derived from succinic acid and cetyl alcohol. With a molecular formula of C36H70O4 and a molecular weight of 566.9 g/mol , its long aliphatic chains contribute to its hydrophobicity and high boiling point, making it a stable and effective plasticizer for various polymers.[1] As a bio-based and biodegradable alternative to traditional phthalate plasticizers, this compound offers a promising avenue for developing more environmentally friendly and biocompatible polymer formulations.[2][3]

The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by inserting its molecules between the polymer chains. This action increases the free volume and reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer.[4]

Effects on Polymer Properties

The incorporation of this compound into biodegradable polymer matrices is expected to induce significant changes in their thermal and mechanical properties. While specific data for this compound is limited, the following trends are anticipated based on studies of similar long-chain ester plasticizers in PLA and other biodegradable polymers.

Thermal Properties

The addition of long-chain ester plasticizers generally leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. This is a direct indication of increased polymer chain mobility.[5] However, the thermal stability of the polymer, as measured by thermogravimetric analysis (TGA), may be slightly reduced due to the lower degradation temperature of the plasticizer.[6]

Table 1: Representative Thermal Properties of Plasticized PLA

| Property | Neat PLA | PLA with 15% Fatty Acid Ester Plasticizer |

| Glass Transition Temperature (Tg) | ~60 °C | ~45 °C |

| Melting Temperature (Tm) | ~170 °C | ~165 °C |

| Onset Decomposition Temp. (TGA) | ~330 °C | ~320 °C |

Note: Data presented is representative of trends observed with long-chain fatty acid ester plasticizers in PLA and serves as an estimate for the effects of this compound.[6]

Mechanical Properties

The primary mechanical effect of plasticization is a shift from a rigid and brittle material to a more flexible and ductile one. This is characterized by a decrease in tensile strength and Young's modulus, and a significant increase in elongation at break.[7][8]

Table 2: Representative Mechanical Properties of Plasticized PLA

| Property | Neat PLA | PLA with 15% Long-Chain Ester Plasticizer |

| Tensile Strength | ~50 MPa | ~35 MPa |

| Elongation at Break | ~5% | ~200% |

| Young's Modulus | ~3.5 GPa | ~1.5 GPa |

Note: Data presented is representative of trends observed with various ester plasticizers in PLA and serves as an estimate for the effects of this compound.[7][9]

Applications in Drug Delivery

The hydrophobic nature of this compound makes it a particularly interesting excipient for controlled drug delivery systems. By increasing the hydrophobicity of the polymer matrix, it can modulate the release of encapsulated drugs.

For hydrophobic drugs, the increased miscibility with the plasticized matrix can lead to a more uniform dispersion and potentially a more controlled, diffusion-based release.[10] Conversely, for hydrophilic drugs, the hydrophobic matrix created by this compound will act as a more significant barrier to drug release, slowing it down and prolonging the release profile.[11][12] The release mechanism is often a combination of diffusion through the polymer matrix and erosion of the polymer itself.[13]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of biodegradable polymer films plasticized with this compound.

Preparation of Plasticized Polymer Films

Two common methods for preparing plasticized polymer films are solvent casting and melt blending.

4.1.1. Solvent Casting Protocol

This method is suitable for small-scale lab preparations and for polymers that are soluble in a volatile solvent.

Materials:

-

Biodegradable Polymer (e.g., PLA, PCL, PHB)

-

This compound

-

Volatile Solvent (e.g., Chloroform, Dichloromethane)

-

Glass Petri Dish or other flat casting surface

-

Magnetic Stirrer and Hotplate

-

Fume Hood

Procedure:

-

Dissolution: Dissolve the biodegradable polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5-10% w/v). Gentle heating and stirring may be required.

-

Plasticizer Addition: Add the desired amount of this compound (e.g., 5-20% by weight of the polymer) to the polymer solution.

-

Mixing: Stir the mixture until the this compound is fully dissolved and the solution is homogeneous.

-

Casting: Pour the solution into a glass petri dish, ensuring an even thickness.

-

Solvent Evaporation: Place the petri dish in a fume hood at room temperature to allow for slow evaporation of the solvent. This may take 24-48 hours.

-

Drying: Once the film has formed, place it in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for 24 hours to remove any residual solvent.

-

Film Removal: Carefully peel the dried film from the casting surface.

4.1.2. Melt Blending Protocol

This method is scalable and mimics industrial processing techniques.

Materials:

-

Biodegradable Polymer (e.g., PLA, PCL, PHB) in pellet form

-

This compound

-

Twin-Screw Extruder

-

Compression Molder or Film Blowing Line

Procedure:

-

Drying: Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture.

-

Premixing: Physically mix the polymer pellets and this compound powder or melt at the desired ratio.

-

Extrusion: Feed the mixture into a twin-screw extruder. The temperature profile of the extruder should be set according to the polymer's processing window (e.g., for PLA, a profile from 160°C to 190°C is common). The screw speed can be set in the range of 50-100 rpm.

-

Pelletizing: Extrude the molten blend through a die and pelletize the strands.

-

Film Formation: The resulting pellets can then be used in a compression molder or a film blowing line to create films of the desired thickness. For compression molding, place the pellets between two heated plates and apply pressure at a temperature above the polymer's melting point.

Characterization of Plasticized Films

A suite of analytical techniques should be employed to characterize the properties of the prepared films.

4.2.1. Thermal Analysis

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the films. A typical DSC program involves heating the sample from room temperature to above its melting point (e.g., 200°C for PLA) at a rate of 10°C/min, followed by a cooling scan and a second heating scan.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the films. The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C), and the weight loss is recorded as a function of temperature.

4.2.2. Mechanical Testing

-

Tensile Testing: To measure the tensile strength, elongation at break, and Young's modulus. Dog-bone shaped specimens are cut from the films and tested using a universal testing machine according to ASTM D882 standard.

4.2.3. Structural Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical interactions between the polymer and the plasticizer. Changes in the position and intensity of characteristic peaks (e.g., the carbonyl group of the ester) can indicate interactions.[14][15]

4.2.4. Drug Release Studies

-

In Vitro Drug Release: For drug-loaded formulations, in vitro release studies are performed by placing the film in a dissolution medium (e.g., phosphate-buffered saline, PBS) at 37°C. Samples of the medium are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Plasticization Mechanism

The following diagram illustrates the molecular mechanism of plasticization.

Caption: Molecular mechanism of polymer plasticization.

Experimental Workflow for Film Preparation and Characterization

The following diagram outlines the logical workflow for preparing and characterizing plasticized polymer films.

Caption: Workflow for preparing and characterizing films.

Safety and Biocompatibility

Succinate esters are generally considered to have low toxicity.[16] However, as with any new formulation, it is crucial to conduct appropriate biocompatibility and cytotoxicity testing, especially for applications in drug delivery and medical devices. Standard tests such as ISO 10993 should be performed to evaluate the potential for any adverse biological reactions.[17][18]

Conclusion

This compound presents a viable, green alternative to conventional plasticizers for biodegradable polymers. Its incorporation can significantly enhance the flexibility and processability of materials like PLA, PCL, and PHAs, opening up new possibilities for their application in flexible packaging and controlled drug delivery systems. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific formulations. Further research is encouraged to generate more specific data on the performance of this compound in various biodegradable polymer systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 5. Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. Research Portal [researchportal.murdoch.edu.au]

- 12. Improvement of Drug Release and Compatibility between Hydrophilic Drugs and Hydrophobic Nanofibrous Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Dicetyl Succinate as a Lubricant and Plasticizer for Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicetyl succinate, also known as dihexadecyl succinate, is a long-chain dialkyl ester of succinic acid. Due to its chemical structure, it holds significant potential as a high-molecular-weight plasticizer and lubricant for a variety of polymers. Its long alkyl chains can effectively reduce intermolecular forces between polymer chains, thereby increasing flexibility and improving processing characteristics. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a lubricant and plasticizer, primarily focusing on its use in common polymers like Polyvinyl Chloride (PVC) and Polylactic Acid (PLA).

While specific quantitative performance data for this compound is limited in publicly available literature, the information presented herein is based on established principles for long-chain dialkyl succinates and provides a robust framework for its evaluation.

Application Notes

This compound as a Primary Plasticizer for PVC

This compound is expected to act as an effective primary plasticizer for PVC, offering a bio-based and potentially less migratory alternative to traditional phthalate plasticizers. The long cetyl (C16) chains are anticipated to provide excellent plasticizing efficiency, leading to a significant reduction in the glass transition temperature (Tg) and increased flexibility of the PVC matrix.[1][2][3][4][5][6]

Key Advantages:

-

High Plasticizing Efficiency: Longer alkyl chains in succinate esters generally correlate with improved plasticizing effects.[4][5][6]

-

Low Volatility and Migration: Due to its high molecular weight (566.94 g/mol ), this compound is expected to exhibit lower volatility and reduced migration from the polymer matrix compared to shorter-chain plasticizers.[7][8][9] This is a critical advantage for applications requiring long-term stability and reduced environmental and health concerns.

-

Improved Low-Temperature Flexibility: Long-chain dialkyl succinates can enhance the performance of polymers at low temperatures.

-

Potential for Bio-based Sourcing: Succinic acid can be derived from renewable resources, making this compound a more sustainable option.

This compound as a Lubricant and Processing Aid

In polymer processing, this compound can function as both an internal and external lubricant.

-

Internal Lubrication: The succinate portion of the molecule can enhance the flow of the polymer melt by reducing intermolecular friction between polymer chains.

-

External Lubrication: The long alkyl chains can migrate to the surface of the polymer melt, reducing friction between the melt and the processing equipment (e.g., extruder barrel and screw).

This dual functionality can lead to lower processing temperatures, reduced energy consumption, and a smoother surface finish of the final product.

Potential Applications in Polylactic Acid (PLA)

This compound can also be evaluated as a plasticizer for PLA, a biodegradable polyester. While PLA is rigid and brittle, the addition of a suitable plasticizer can improve its flexibility and toughness, expanding its range of applications. The long alkyl chains of this compound may, however, present challenges with compatibility in the more polar PLA matrix. Therefore, compatibility studies are crucial.

Data Presentation

The following tables present representative data for the expected performance of long-chain dialkyl succinates as plasticizers for PVC. This data is extrapolated from studies on similar succinate esters and should be used as a guideline for evaluating this compound.

Table 1: Expected Effect of this compound on the Mechanical Properties of PVC

| Property | Neat PVC | PVC with 40 phr* Dioctyl Succinate (for comparison) | Expected Range for PVC with 40 phr* this compound |

| Glass Transition Temp. (Tg) | ~85°C | ~20°C | 10 - 25°C |

| Tensile Strength (MPa) | ~50 | ~25 | 20 - 30 |

| Elongation at Break (%) | <10 | ~350 | 300 - 400 |

| Shore A Hardness | >95 | ~75 | 70 - 80 |

*phr: parts per hundred resin

Table 2: Comparison of Lubricating Properties of Alkyl Succinate Esters

| Property | Base Oil | Base Oil + Diethyl Succinate | Base Oil + Dioctyl Succinate | Expected Performance with this compound |

| Coefficient of Friction (SRV) | 0.15 | 0.13 | 0.11 | Lower than Dioctyl Succinate |

| Wear Scar Diameter (mm, 4-ball) | 0.65 | 0.55 | 0.49 | Lower than Dioctyl Succinate |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification of succinic acid with cetyl alcohol.

Materials:

-

Succinic acid

-

Cetyl alcohol (1-Hexadecanol)

-

Sulfuric acid (concentrated, as catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine succinic acid (1 molar equivalent) and cetyl alcohol (2.2 molar equivalents).

-

Add toluene to the flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of succinic acid).

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-